molecular formula C12H16N2O B12593445 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine CAS No. 651313-95-0

7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine

Cat. No.: B12593445
CAS No.: 651313-95-0
M. Wt: 204.27 g/mol
InChI Key: JIOIZCKXPNXOAI-UHFFFAOYSA-N
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Description

7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is a complex organic compound that features both an oxazole ring and a hexahydro-1H-pyrrolizine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the hexahydro-1H-pyrrolizine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.

Scientific Research Applications

7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The hexahydro-1H-pyrrolizine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 4,5-diphenyl-1,2,3-oxadiazole share the oxazole ring structure.

    Pyrrolizine Derivatives: Compounds like hexahydro-1H-pyrrolizine and 7a-methyl-hexahydro-1H-pyrrolizine share the pyrrolizine structure.

Uniqueness

7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is unique due to the combination of the oxazole and hexahydro-1H-pyrrolizine moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

651313-95-0

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C12H16N2O/c1-5-12(6-2-10-14(12)9-1)7-3-11-4-8-13-15-11/h3-4,7-8H,1-2,5-6,9-10H2

InChI Key

JIOIZCKXPNXOAI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN2C1)C=CC3=CC=NO3

Origin of Product

United States

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